Butyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one
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Overview
Description
Butyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one is a synthetic polymer composed of butyl methacrylate and vinylpyrrolidone monomers. This copolymer is known for its unique combination of hydrophobic and hydrophilic properties, making it suitable for various applications in the fields of medicine, cosmetics, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl methacrylate-vinylpyrrolidone copolymer typically involves radical polymerization techniques. One common method is Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, which allows for precise control over the molecular weight and composition of the copolymer . The reaction is carried out in the presence of RAFT agents, such as [(O-ethylxanthyl) methyl]benzene, in a suitable solvent like toluene .
Industrial Production Methods
In industrial settings, the copolymerization process can be scaled up using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and monomer concentrations, are optimized to achieve high yields and desired copolymer properties .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one can undergo various chemical reactions, including crosslinking, oxidation, and hydrolysis. Crosslinking is a common reaction used to enhance the mechanical and thermal stability of the copolymer .
Common Reagents and Conditions
Crosslinking agents such as diethylene glycol dimethacrylate and trimethylolpropane trimethacrylate are often used to crosslink the copolymer . The reaction is typically carried out at elevated temperatures to facilitate the formation of crosslinked networks.
Major Products Formed
The major products formed from these reactions include crosslinked copolymer networks with improved mechanical properties and stability. These crosslinked structures are often used in applications requiring durable and stable materials .
Scientific Research Applications
Butyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of butyl methacrylate-vinylpyrrolidone copolymer involves its ability to form hydrophilic and hydrophobic domains. This amphiphilic nature allows it to interact with various molecular targets, such as drug molecules, enhancing their solubility and stability . The copolymer can also form crosslinked networks, providing structural integrity and controlled release properties .
Comparison with Similar Compounds
Butyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one can be compared with other similar copolymers, such as:
Poly(N-vinylpyrrolidone-co-methacrylic acid): This copolymer is also used in drug delivery and biomedical applications but has different solubility and mechanical properties.
Poly(butyl acrylate-co-methyl methacrylate): This copolymer is used in coatings and adhesives, offering different adhesion and flexibility properties compared to butyl methacrylate-vinylpyrrolidone copolymer.
The uniqueness of butyl methacrylate-vinylpyrrolidone copolymer lies in its balanced hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
CAS No. |
29014-50-4 |
---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
butyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one |
InChI |
InChI=1S/C8H14O2.C6H9NO/c1-4-5-6-10-8(9)7(2)3;1-2-7-5-3-4-6(7)8/h2,4-6H2,1,3H3;2H,1,3-5H2 |
InChI Key |
FXHJZKRJFLROBJ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(=C)C.C=CN1CCCC1=O |
Canonical SMILES |
CCCCOC(=O)C(=C)C.C=CN1CCCC1=O |
Synonyms |
ambipor BMA-VP copolymer butyl methacrylate-vinylpyrrolidone copolymer vinylpyrrolidone-butyl methacrylate copolyme |
Origin of Product |
United States |
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